2-Bromo-4-propylphenol

Physicochemical Properties Lipophilicity Drug Design

2-Bromo-4-propylphenol is a synthetic organic compound classified as a brominated phenol derivative. Its structure features a bromine atom at the ortho (2-) position and a propyl group at the para (4-) position of the phenolic ring.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 64080-16-6
Cat. No. B8473588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-propylphenol
CAS64080-16-6
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)O)Br
InChIInChI=1S/C9H11BrO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3
InChIKeyUFUBQDNODUUQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-propylphenol (CAS 64080-16-6): A Lipophilic ortho-Bromo Phenol Building Block


2-Bromo-4-propylphenol is a synthetic organic compound classified as a brominated phenol derivative . Its structure features a bromine atom at the ortho (2-) position and a propyl group at the para (4-) position of the phenolic ring . This specific substitution pattern confers unique physicochemical properties, most notably enhanced lipophilicity (calculated LogP of 3.11), which distinguishes it from unsubstituted or less lipophilic halogenated phenols [1]. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Why 2-Bromo-4-propylphenol Cannot Be Casually Substituted with Other Halophenols


Substituting 2-Bromo-4-propylphenol with a generic halophenol is not chemically sound due to significant differences in key physicochemical properties that directly impact reactivity and biological behavior. The presence of the propyl chain at the para position substantially increases the compound's lipophilicity (LogP 3.11) compared to simpler analogs like 2-bromophenol (LogP ~2.35) or 4-bromophenol (LogP ~2.59) [1][2][3]. This difference can drastically alter membrane permeability, solubility profiles, and interactions with biological targets or catalysts in synthetic applications [4]. Furthermore, the ortho-bromo substitution is critical for enabling specific synthetic transformations, such as Suzuki-Miyaura couplings, which may proceed with different efficiencies or selectivities compared to meta- or para-substituted analogs [5]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Evidence for 2-Bromo-4-propylphenol Differentiation: Lipophilicity and Synthetic Reactivity


Enhanced Lipophilicity Compared to Unsubstituted and para-Bromo Analogs

The calculated partition coefficient (LogP) of 2-Bromo-4-propylphenol is 3.11, which is significantly higher than that of its closest simple analogs, 2-bromophenol (LogP ~2.35) and 4-bromophenol (LogP ~2.59) [1][2][3]. This 0.52-0.76 unit increase in LogP, driven by the para-propyl substituent, indicates a substantial increase in lipophilicity and is predictive of enhanced membrane permeability and potential differences in bioavailability or cellular uptake.

Physicochemical Properties Lipophilicity Drug Design

High Reactivity as a Substrate in Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings

As an ortho-bromo phenol derivative, 2-Bromo-4-propylphenol is a competent substrate for Suzuki-Miyaura cross-coupling reactions. Studies on the direct coupling of unprotected ortho-bromophenols with arylboronic acids have demonstrated excellent reactivity, achieving yields of up to 98% under microwave-assisted conditions [1]. This high yield is a key performance indicator for its utility in constructing complex biaryl structures, a common motif in pharmaceuticals and materials science. While this is a class-level inference for ortho-bromo phenols, it provides a quantitative benchmark for the expected synthetic utility of this specific compound compared to less reactive or protected phenol derivatives.

Synthetic Chemistry Cross-Coupling Building Block

Optimal Application Scenarios for 2-Bromo-4-propylphenol Based on Its Differential Profile


Synthesis of Lipophilic Biaryl Scaffolds for Medicinal Chemistry

The combination of an ortho-bromo group for cross-coupling and a para-propyl chain for enhanced lipophilicity makes 2-Bromo-4-propylphenol an ideal building block for constructing biaryl cores with improved membrane permeability [1]. In drug discovery programs where increasing LogP is a design goal (e.g., targeting intracellular or CNS targets), this compound offers a direct synthetic route to incorporate both a biaryl linkage and a lipophilic tail in a single step, as supported by its inferred high reactivity in Suzuki couplings [1].

Development of Novel Antimicrobial Agents via Structure-Activity Relationship (SAR) Studies

Class-level inference from historical data indicates that alkyl-substituted bromophenols, particularly those with propyl groups, exhibit enhanced bactericidal activity compared to their unsubstituted counterparts [2]. 2-Bromo-4-propylphenol serves as a key intermediate for synthesizing a library of analogs to explore the SAR of bromophenol derivatives against resistant bacterial strains. Its specific substitution pattern allows for systematic exploration of how modifications at the ortho and para positions influence antimicrobial potency and spectrum [2].

Precursor for Functional Materials and Ligands

The phenolic hydroxyl group provides an additional handle for functionalization (e.g., etherification, esterification) after the bromine has been utilized in a cross-coupling reaction. This dual functionality allows for the creation of complex, multifunctional molecules for applications in materials science, such as the development of novel liquid crystals or metal-organic frameworks (MOFs), where precise control over molecular geometry and electronic properties is required .

Quote Request

Request a Quote for 2-Bromo-4-propylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.